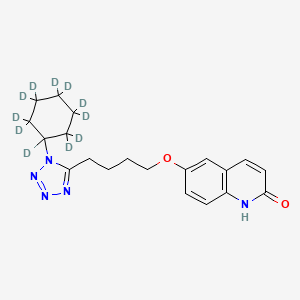

3,4-Dehydro Cilostazol-d11

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-[4-[1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazol-5-yl]butoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h9-12,14,16H,1-8,13H2,(H,21,26)/i1D2,2D2,3D2,6D2,7D2,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHALECSGOJQOHW-SAGHCWGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,4-Dehydro Cilostazol-d11: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dehydro Cilostazol-d11, a key metabolite of the antiplatelet and vasodilatory drug, Cilostazol. This document details its chemical and pharmacological properties, analytical methodologies, and its role in the mechanism of action of its parent compound.

Introduction

3,4-Dehydro Cilostazol, also known as OPC-13015, is the primary and most active metabolite of Cilostazol.[1][2] The deuterated version, this compound, serves as a crucial internal standard for its quantitative analysis in biological matrices, particularly in pharmacokinetic and bioequivalence studies.[3][4] Understanding the properties and behavior of this metabolite is essential for a complete comprehension of Cilostazol's therapeutic effects and for the development of new drug candidates.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of the active metabolite of Cilostazol. Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 6-[4-(1-Cyclohexyl-d11-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone | [5] |

| Synonyms | OPC 13015-d11 | [5] |

| CAS Number | 1073608-13-5 | [6] |

| Molecular Formula | C₂₀H₁₄D₁₁N₅O₂ | [6] |

| Molecular Weight | 378.52 g/mol | [6] |

| Appearance | Solid (presumed) | |

| Solubility | Soluble in DMSO | [7] |

Pharmacological Properties

Mechanism of Action

Like its parent compound, 3,4-Dehydro Cilostazol is a potent and selective inhibitor of phosphodiesterase 3 (PDE3).[7] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in various cellular processes. By inhibiting PDE3, 3,4-Dehydro Cilostazol increases intracellular cAMP levels in platelets and vascular smooth muscle cells. This elevation in cAMP leads to two primary physiological effects:

-

Inhibition of Platelet Aggregation: Increased cAMP levels in platelets activate Protein Kinase A (PKA), which in turn inhibits the release of calcium and the activation of glycoprotein IIb/IIIa receptors, crucial steps in platelet aggregation.

-

Vasodilation: In vascular smooth muscle cells, elevated cAMP activates PKA, which phosphorylates and inactivates myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation.

Potency

3,4-Dehydro Cilostazol is significantly more potent than its parent compound. In vitro data indicates that it is approximately 4 to 7 times more active as a PDE3 inhibitor than Cilostazol.[2] The IC₅₀ of Cilostazol against PDE3A is approximately 0.2 µM. Based on its relative potency, the estimated IC₅₀ for 3,4-Dehydro Cilostazol would be in the range of 28 to 50 nM .

Pharmacokinetics

Following oral administration of Cilostazol, 3,4-Dehydro Cilostazol is formed through metabolism by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19.[7] While Cilostazol is the predominant circulating compound, 3,4-Dehydro Cilostazol reaches significant plasma concentrations and, due to its higher potency, contributes substantially to the overall pharmacological effect.[2] The protein binding of 3,4-dehydro-cilostazol is high, at approximately 97.4%.[1]

Experimental Protocols

Synthesis of this compound

Quantitative Analysis in Human Plasma by UPLC-MS/MS

The following protocol is adapted from a validated method for the simultaneous determination of Cilostazol and 3,4-Dehydro Cilostazol in human plasma, where this compound is used as an internal standard.[3][4]

4.2.1. Sample Preparation (Solid Phase Extraction)

-

To 100 µL of human plasma, add 25 µL of an internal standard working solution (containing this compound).

-

Vortex the mixture for 30 seconds.

-

Add 100 µL of 2% v/v formic acid in water and vortex for another 30 seconds.

-

Load the entire mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.2.2. Chromatographic Conditions

-

System: Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: 10 mM ammonium formate in water (pH 5.0, adjusted with formic acid) and acetonitrile (ratio will need to be optimized, e.g., 30:70 v/v).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

4.2.3. Mass Spectrometric Conditions

-

System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3,4-Dehydro Cilostazol: m/z 368.2 → 286.3

-

This compound: m/z 379.2 → 286.2

-

Linear Range: This method is typically linear over a concentration range of 0.5 to 500 ng/mL for 3,4-Dehydro Cilostazol.[4] Recovery: The extraction recovery for 3,4-Dehydro Cilostazol using this method is typically high, around 95-97%.[3]

Visualizations

Signaling Pathway

Caption: Mechanism of action of 3,4-Dehydro Cilostazol.

Experimental Workflow

Caption: Workflow for quantitative analysis.

References

- 1. 6-[4-(1-CYCLOHEXYL-1H-TETRAZOL-5-YL) BUTOXY]-2(1H)-QUINOLINONE | 73963-62-9 [chemicalbook.com]

- 2. GSRS [precision.fda.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enhancement of solubility and dissolution of cilostazol by solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)quinolinone (cilostazol), a phosphodiesterase type 3 inhibitor, reduces infarct size via activation of mitochondrial Ca2+-activated K+ channels in rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP2527336A1 - Deuterated analogues of cilostazol - Google Patents [patents.google.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to 3,4-Dehydro Cilostazol-d11

This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and biological context of 3,4-Dehydro Cilostazol-d11, a deuterated metabolite of the phosphodiesterase inhibitor Cilostazol. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and bioanalytical method development.

Chemical Identity and Properties

This compound is a stable isotope-labeled form of 3,4-Dehydro Cilostazol, a major active metabolite of Cilostazol. The deuterium labeling makes it an ideal internal standard for quantitative bioanalysis by mass spectrometry.

Chemical Structure:

The chemical structure of this compound is characterized by a quinolinone core, a cyclohexyl ring, and a tetrazole moiety. The "-d11" designation indicates that eleven hydrogen atoms on the cyclohexyl ring have been replaced by deuterium.

Chemical Formula: C₂₀H₁₄D₁₁N₅O₂[1][2][3][4][5]

Molecular Weight: Approximately 378.52 g/mol [1][4]

CAS Number: 1073608-13-5[1][2][4][5]

Synonyms: 6-[4-(1-Cyclohexyl-d11-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone, OPC 13015-d11[2][5]

Physicochemical Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₄D₁₁N₅O₂ | [1][2][3][4][5] |

| Molecular Weight | 378.52 g/mol | [1][4] |

| CAS Number | 1073608-13-5 | [1][2][4][5] |

| Appearance | Solid | [6] |

| Purity | Typically ≥98% | N/A |

| Solubility | Soluble in DMSO | [6] |

Biological Context and Mechanism of Action

3,4-Dehydro Cilostazol is an active metabolite of Cilostazol, a medication used to alleviate symptoms of intermittent claudication in peripheral vascular disease.[6] Cilostazol is a selective inhibitor of phosphodiesterase type 3 (PDE3).[6] The inhibition of PDE3 leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn inhibits platelet aggregation and promotes vasodilation.[6] 3,4-Dehydro Cilostazol is formed from the parent drug primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[6]

Cilostazol Signaling Pathway

The following diagram illustrates the mechanism of action of Cilostazol, the parent compound of 3,4-Dehydro Cilostazol.

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Cilostazol and its metabolites in biological matrices. Below is a detailed experimental protocol for a UPLC-MS/MS method adapted from a published study.[1]

Quantification of Cilostazol and 3,4-Dehydro Cilostazol in Human Plasma

This protocol describes a validated UPLC-MS/MS method for the simultaneous determination of Cilostazol and its active metabolite, 3,4-Dehydro Cilostazol, in human plasma.[1]

3.1.1. Materials and Reagents

-

Cilostazol and 3,4-Dehydro Cilostazol reference standards

-

Cilostazol-d11 and this compound internal standards

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges

3.1.2. Instrumentation

-

UPLC system: Waters Acquity UPLC or equivalent

-

Mass spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

UPLC Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1]

3.1.3. Preparation of Stock Solutions and Standards

-

Stock Solutions: Prepare individual stock solutions of Cilostazol (400 µg/mL) and 3,4-Dehydro Cilostazol (200 µg/mL) in methanol.[1] Prepare separate stock solutions of the internal standards, Cilostazol-d11 and this compound (e.g., 100 µg/mL and 50 µg/mL, respectively) in methanol.[1]

-

Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with a methanol:water (50:50, v/v) mixture.[1]

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at various concentrations.[1]

3.1.4. Sample Preparation (Solid Phase Extraction)

-

To 100 µL of plasma sample (or standard/QC), add the internal standard solution.

-

Vortex the samples.

-

Load the samples onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analytes with a suitable elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

3.1.5. UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

Experimental Workflow

The following diagram outlines the workflow for the bioanalytical method described above.

Quantitative Data

The UPLC-MS/MS method described above was validated according to regulatory guidelines. The following table summarizes the key validation parameters for the quantification of 3,4-Dehydro Cilostazol.[1]

| Parameter | Result |

| Linearity Range | 0.5–500 ng/mL |

| Intra-batch Precision (% CV) | 0.91–2.79% |

| Inter-batch Precision (% CV) | 0.91–2.79% |

| Accuracy | 98.0–102.7% |

| Assay Recovery | 95–97% |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

Synthesis and Deuteration

While a detailed, publicly available protocol for the synthesis of this compound is not available, the general synthesis of Cilostazol involves the coupling of 6-hydroxy-3,4-dihydroquinolin-2-one with 1-cyclohexyl-5-(4-chlorobutyl)-tetrazole. The introduction of the 3,4-dehydro bond and the deuterium labeling of the cyclohexyl ring would require specialized synthetic steps, likely involving catalytic dehydrogenation and the use of a deuterated source for the cyclohexyl moiety during the synthesis.

Conclusion

This compound is an essential tool for the accurate and precise quantification of the active metabolite 3,4-Dehydro Cilostazol in pharmacokinetic and bioequivalence studies. Its use as an internal standard in UPLC-MS/MS methods allows for the reliable determination of drug and metabolite concentrations in biological matrices, supporting drug development and regulatory submissions. The provided experimental protocol and validation data demonstrate the robustness of analytical methods employing this deuterated standard.

References

- 1. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-Dehydro-cilostazol-D11 - Acanthus Research [acanthusresearch.com]

- 4. This compound - CAS - 1073608-13-5 | Axios Research [axios-research.com]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. An analytical review on the quantitative techniques for e... [degruyterbrill.com]

An In-Depth Technical Guide to the Synthesis and Manufacturing of 3,4-Dehydro Cilostazol-d11

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing of 3,4-Dehydro Cilostazol-d11, a crucial deuterated internal standard for the pharmacokinetic and metabolic studies of Cilostazol and its active metabolite, 3,4-Dehydro Cilostazol (OPC-13015). Given the absence of a single, publicly available, end-to-end synthesis protocol for the deuterated analog, this document outlines a proposed synthetic pathway based on established chemical transformations reported for analogous non-deuterated compounds. The guide details the preparation of key deuterated and non-deuterated intermediates, their subsequent coupling, and final modification to yield the target molecule. Additionally, it presents an alternative synthetic strategy and includes quantitative data from related syntheses to provide estimated yields. Experimental protocols for key transformations are provided, and the relevant signaling pathway of Cilostazol is visualized to provide a broader context for its biological activity.

Introduction

3,4-Dehydro Cilostazol, also known as OPC-13015, is the primary active metabolite of Cilostazol, a phosphodiesterase III (PDE3) inhibitor used to treat intermittent claudication.[1] The deuterated version, this compound, serves as an indispensable internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in pharmacokinetic studies. The "-d11" designation indicates the presence of eleven deuterium atoms on the cyclohexyl ring, which provides a distinct mass shift for mass spectrometric detection without significantly altering the chemical properties of the molecule.

This guide will delineate a plausible and detailed synthetic route for this compound, starting from commercially available materials.

Proposed Synthesis of this compound

The proposed synthesis is a multi-step process that involves the preparation of two key intermediates: 1-(Cyclohexyl-d11)-5-(4-chlorobutyl)-1H-tetrazole and 6-Hydroxy-2(1H)-quinolinone . These intermediates are then coupled to form the core structure, which is subsequently dehydrogenated in an alternative approach.

Synthesis of Key Intermediates

2.1.1. Synthesis of Cyclohexylamine-d11

The introduction of the eleven deuterium atoms is a critical step. A feasible approach is the catalytic deuteration of aniline.

-

Reaction: Aniline is subjected to catalytic hydrogenation using deuterium gas (D₂) in the presence of a suitable catalyst, such as Ruthenium on carbon (Ru/C), under pressure. This process facilitates the reduction of the aromatic ring and the exchange of all eleven hydrogen atoms on the ring with deuterium.

-

Experimental Protocol (Proposed):

-

In a high-pressure autoclave, a solution of aniline in an appropriate solvent (e.g., ethanol) is charged with a catalytic amount of 5% Ru/C.

-

The vessel is purged with nitrogen gas and then pressurized with deuterium gas to a specified pressure (e.g., 50-100 atm).

-

The reaction mixture is heated to a suitable temperature (e.g., 100-150 °C) and stirred vigorously for an extended period (e.g., 24-48 hours).

-

Reaction completion is monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, the reaction mixture is cooled, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The crude cyclohexylamine-d11 is purified by distillation.

-

2.1.2. Synthesis of 1-(Cyclohexyl-d11)-5-(4-chlorobutyl)-1H-tetrazole

This intermediate is synthesized from the deuterated cyclohexylamine.

-

Reaction: The synthesis involves a two-step process starting with the acylation of cyclohexylamine-d11 with 5-chlorovaleroyl chloride, followed by a cyclization reaction with an azide source to form the tetrazole ring.

-

Experimental Protocol (Adapted from non-deuterated synthesis):

-

Acylation: To a solution of cyclohexylamine-d11 in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine), 5-chlorovaleroyl chloride is added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred until completion, followed by an aqueous workup to isolate N-(cyclohexyl-d11)-5-chloropentanamide.

-

Tetrazole Formation: The resulting amide is treated with a dehydrating agent like phosphorus pentachloride to form an imidoyl chloride in situ. This is followed by the addition of an azide source (e.g., sodium azide or trimethylsilyl azide) to facilitate the [3+2] cycloaddition, forming the tetrazole ring. The reaction is typically carried out in an aprotic solvent like toluene. Purification is achieved through crystallization.

-

2.1.3. Synthesis of 6-Hydroxy-2(1H)-quinolinone

This intermediate can be synthesized via several routes, including the Pfitzinger reaction or a multi-step synthesis from p-anisidine. A common method involves the cyclization of N-(4-methoxyphenyl)-3-chloropropionamide followed by demethylation. More direct methods aim for the synthesis of the unsaturated quinolinone.

-

Reaction: A plausible route involves the reaction of 4-tert-butoxyaniline with trans-β-aryl methyl acrylate to form a trans-amide intermediate. This intermediate is then subjected to a Friedel-Crafts-type cyclization and deprotection using a Lewis acid like anhydrous aluminum trichloride to yield 6-hydroxy-2(1H)-quinolinone.

-

Experimental Protocol (Adapted from a similar synthesis):

-

A mixture of 4-tert-butoxyaniline and trans-β-aryl methyl acrylate is reacted in the presence of a catalytic amount of a non-nucleophilic base such as DBU or DBN to form the corresponding trans-amide intermediate.

-

The isolated amide is dissolved in a high-boiling point solvent (e.g., diphenyl ether) and cooled. Anhydrous aluminum trichloride is added portion-wise.

-

The reaction mixture is slowly heated to a high temperature (e.g., 80-90 °C) and stirred for several hours.

-

The reaction is quenched by pouring it into ice water, and the resulting precipitate is filtered.

-

The crude product is purified by recrystallization from a suitable solvent like methanol to afford 6-hydroxy-2(1H)-quinolinone as a white solid.[1]

-

Final Coupling Reaction

-

Reaction: 6-Hydroxy-2(1H)-quinolinone is coupled with 1-(cyclohexyl-d11)-5-(4-chlorobutyl)-1H-tetrazole via a Williamson ether synthesis.

-

Experimental Protocol (Adapted from non-deuterated synthesis):

-

A mixture of 6-hydroxy-2(1H)-quinolinone, 1-(cyclohexyl-d11)-5-(4-chlorobutyl)-1H-tetrazole, and a base (e.g., potassium carbonate) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is prepared.

-

The reaction mixture is heated (e.g., to 80 °C) under a nitrogen atmosphere for several hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled and diluted with water to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

-

Alternative Synthetic Strategy: Dehydrogenation

An alternative approach involves the synthesis of Cilostazol-d11 followed by a dehydrogenation step.

-

Synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: This can be synthesized from p-anisidine and 3-chloropropionyl chloride, followed by cyclization and demethylation. A reported method gives a total yield of 85%.

-

Synthesis of Cilostazol-d11: 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is coupled with 1-(cyclohexyl-d11)-5-(4-chlorobutyl)-1H-tetrazole as described in section 2.2.

-

Dehydrogenation: The resulting Cilostazol-d11 is then dehydrogenated to introduce the double bond in the quinolinone ring. This can be achieved using various oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or through catalytic methods involving transition metals. A visible-light-induced dehydrogenation using a photocatalyst like thioxanthone has also been reported for similar systems.

Data Presentation

The following tables summarize the available quantitative data for the synthesis of non-deuterated analogues, which can be used as a reference for the proposed synthesis of the deuterated compound.

Table 1: Synthesis of Key Intermediates (Non-Deuterated)

| Intermediate | Starting Materials | Reaction Type | Reported Yield | Purity |

| 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | N-(4-methoxyphenyl)-3-chloropropionamide | Cyclization/Demethylation | 85% | >95% |

| 6-Hydroxy-2(1H)-quinolinone | 4-tert-butoxyaniline, trans-β-aryl methyl acrylate | Amidation/Cyclization | 81-85% | >98% |

| 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | N-cyclohexyl-5-chlorovaleramide, Sodium Azide | Cyclization | ~93% | - |

Table 2: Final Coupling and Dehydrogenation Steps (Non-Deuterated)

| Product | Starting Materials | Reaction Type | Reported Yield | Purity |

| 3,4-Dehydro Cilostazol | 6-Hydroxy-2(1H)-quinolinone, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | Williamson Ether Synthesis | Good | >99% |

| Quinolin-2(1H)-ones | 3,4-Dihydroquinolin-2(1H)-ones | Oxidative Aromatization (DDQ) | 52-89% | - |

Visualization of Pathways and Workflows

Proposed Synthesis Pathway of this compound

Caption: Proposed synthesis of this compound.

Cilostazol Signaling Pathway

Caption: Cilostazol's mechanism of action via PDE3 inhibition.

Manufacturing Considerations

The manufacturing process for this compound would necessitate stringent quality control at each step.

-

Deuterium Incorporation: The efficiency of the initial deuteration step is critical. High-resolution NMR and mass spectrometry would be required to confirm the degree and location of deuterium labeling in the cyclohexylamine-d11 intermediate.

-

Impurity Profiling: Each intermediate and the final active pharmaceutical ingredient (API) would need to be rigorously tested for impurities. The synthesis of tetrazoles, for instance, can sometimes lead to the formation of toxic azide impurities.

-

Scale-Up: The transition from laboratory-scale synthesis to large-scale manufacturing would require process optimization to ensure safety, efficiency, and reproducibility. The use of high-pressure deuterium gas and flammable solvents necessitates specialized equipment and adherence to strict safety protocols.

-

Purification: Robust purification methods, such as multi-step recrystallization or preparative chromatography, would be essential to achieve the high purity required for an analytical standard.

Conclusion

This technical guide outlines a scientifically grounded, proposed synthetic pathway for this compound, a vital tool in pharmaceutical research and development. By leveraging established chemical reactions for the synthesis of key deuterated and non-deuterated intermediates, a viable route to the final product is presented. The provided experimental protocols, quantitative data from analogous reactions, and pathway visualizations serve as a valuable resource for researchers and scientists in the field. Further process development and optimization would be required for a robust and scalable manufacturing process.

Disclaimer: The detailed synthetic protocols provided herein are proposed based on analogous reactions reported in the chemical literature. The synthesis of this compound may require specific optimization of reaction conditions, and all chemical procedures should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

References

3,4-Dehydro Cilostazol-d11 CAS number and identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dehydro Cilostazol-d11, a deuterated analog of a Cilostazol metabolite. This document includes its chemical identification, a summary of its key properties, a generalized synthetic approach, and a depiction of the parent compound's signaling pathway.

Core Identification

This compound is a stable isotope-labeled version of 3,4-Dehydro Cilostazol, which is a metabolite of the antiplatelet and vasodilator drug, Cilostazol. The incorporation of eleven deuterium atoms provides a distinct mass shift, making it a valuable internal standard for pharmacokinetic and metabolic studies.

| Identifier | Value |

| CAS Number | 1073608-13-5[1][2][3][4] |

| Synonyms | 6-[4-(1-Cyclohexyl-d11-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone, OPC 13015-d11[1][2][4] |

| Parent Drug | Cilostazol[5] |

| Unlabeled CAS Number | 73963-62-9[1][5] |

Molecular Data

The key molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₂₀H₁₄D₁₁N₅O₂[1][2][3][4][5] |

| Molecular Weight | 378.51 g/mol [1][2][4] |

| Isotope Label | Deuterium[1] |

Experimental Protocols

General Synthetic Approach

While a specific, detailed synthesis protocol for this compound is not publicly available, its synthesis would logically follow the established routes for Cilostazol, with the introduction of deuterium atoms on the cyclohexyl ring. The general approach involves the alkylation of a quinolinone intermediate with a deuterated tetrazole-containing side chain.

Step 1: Synthesis of Deuterated Cyclohexyl Bromide A commercially available deuterated cyclohexanol can be converted to deuterated cyclohexyl bromide using a standard brominating agent like phosphorus tribromide.

Step 2: Synthesis of 1-(Cyclohexyl-d11)-1H-tetrazole Deuterated cyclohexyl bromide is reacted with 1H-tetrazole in the presence of a base to yield 1-(cyclohexyl-d11)-1H-tetrazole.

Step 3: Synthesis of 5-(4-chlorobutyl)-1-(cyclohexyl-d11)-1H-tetrazole The product from Step 2 is then alkylated with 1-bromo-4-chlorobutane to introduce the butyl chain.

Step 4: Synthesis of this compound Finally, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone is alkylated with 5-(4-chlorobutyl)-1-(cyclohexyl-d11)-1H-tetrazole in the presence of a base, such as potassium carbonate, to yield this compound.[6][7]

Analytical Workflow

A typical analytical workflow for the characterization and quantification of this compound would involve the following steps:

Caption: Analytical Workflow for this compound.

Signaling Pathway of Cilostazol

Cilostazol, the parent compound of this compound, primarily acts as a phosphodiesterase-3 (PDE3) inhibitor.[8][9][10][11] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[8][11] The elevated cAMP activates Protein Kinase A (PKA), which in turn mediates the therapeutic effects of vasodilation and inhibition of platelet aggregation.[8][9][10]

Caption: Signaling Pathway of Cilostazol.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. This compound - CAS - 1073608-13-5 | Axios Research [axios-research.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3,4-Dehydro-cilostazol-D11 - Acanthus Research [acanthusresearch.com]

- 6. CN107325078B - Preparation method of cilostazol - Google Patents [patents.google.com]

- 7. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 8. What is the mechanism of Cilostazol? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

Technical Guide: Physical and Chemical Characteristics of 3,4-Dehydro Cilostazol-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3,4-Dehydro Cilostazol-d11. This deuterated analog of a primary active metabolite of Cilostazol is a critical tool in pharmacokinetic and metabolic studies. This document outlines its fundamental properties, analytical methodologies, and its role within the broader context of Cilostazol's mechanism of action.

Core Chemical and Physical Properties

This compound is the deuterated form of 3,4-Dehydro Cilostazol, a major and pharmacologically active metabolite of Cilostazol.[1][2] The deuterium labeling makes it an ideal internal standard for quantitative analysis in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[1][3]

Table 1: Physical and Chemical Characteristics of this compound

| Property | Value | Source(s) |

| Chemical Name | 6-[4-(1-Cyclohexyl-d11-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone | [4][5] |

| Synonyms | OPC 13015-d11 | [4][5] |

| CAS Number | 1073608-13-5 | [4][5][6] |

| Molecular Formula | C₂₀H₁₄D₁₁N₅O₂ | [4][5][6] |

| Molecular Weight | 378.51 g/mol | [4][5][6] |

| Appearance | Neat (likely a solid) | [7] |

Table 2: Comparative Data with Unlabeled 3,4-Dehydro Cilostazol

| Property | This compound | 3,4-Dehydro Cilostazol (unlabeled) | Source(s) |

| CAS Number | 1073608-13-5 | 73963-62-9 | [4][8] |

| Molecular Formula | C₂₀H₁₄D₁₁N₅O₂ | C₂₀H₂₅N₅O₂ | [4][8] |

| Molecular Weight | 378.51 g/mol | 367.44 g/mol | [5][8] |

| Melting Point | Data not available | 181-183 °C | [9] |

Biological Activity and Signaling Pathway

3,4-Dehydro Cilostazol, the non-deuterated parent compound, is an active metabolite of Cilostazol.[2][10] Cilostazol and its active metabolites are potent and selective inhibitors of phosphodiesterase III (PDE3).[11][12] The inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[11][13] This elevation in cAMP has two primary effects: inhibition of platelet aggregation and vasodilation.[11][13] 3,4-Dehydro Cilostazol is reported to have a more potent inhibitory effect on platelet aggregation than the parent drug, Cilostazol.[14]

Phosphodiesterase III (PDE3) Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of 3,4-Dehydro Cilostazol as a PDE3 inhibitor.

Experimental Protocols

Synthesis and Purification (Generalized)

A specific synthesis protocol for this compound is not publicly available. However, a general method can be adapted from the synthesis of the unlabeled compound.[9] The synthesis of 3,4-Dehydro Cilostazol involves the condensation of 6-hydroxy-1H-quinolin-2-one with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.[9] For the deuterated analog, a deuterated cyclohexyl starting material would be required.

Reaction Scheme:

Purification:

Purification of the final product can be achieved through recrystallization from a suitable solvent such as ethyl acetate to yield a high-purity solid.[9]

Analytical Methodology: UPLC-MS/MS

A sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of Cilostazol and 3,4-Dehydro Cilostazol in human plasma, utilizing their deuterated analogs as internal standards.[15][16]

Table 3: UPLC-MS/MS Parameters for Analysis

| Parameter | Condition | Source(s) |

| Instrumentation | Waters Acquity UPLC system coupled to a triple quadrupole mass spectrometer | [15] |

| Column | Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | [15] |

| Mobile Phase | Acetonitrile and 2.0 mM ammonium formate (pH 5.0 with 0.1% formic acid) in a gradient | [16] |

| Flow Rate | 0.35 mL/min | [15] |

| Column Temperature | 30 °C | [15] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [15] |

| MRM Transition | This compound: m/z 379.2 → 286.2 | [15] |

| MRM Transition | 3,4-Dehydro Cilostazol: m/z 368.2 → 286.3 | [15] |

Sample Preparation (Solid Phase Extraction):

A solid-phase extraction (SPE) procedure is recommended for the extraction of the analytes from plasma samples to ensure a clean extract and minimize matrix effects.[15]

Workflow for UPLC-MS/MS Analysis:

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Effects of PDE-3 inhibition in persistent post-traumatic headache: evidence of cAMP-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. This compound - CAS - 1073608-13-5 | Axios Research [axios-research.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. What is the mechanism of Cilostazol? [synapse.patsnap.com]

- 11. Cilostazol - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]

- 15. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Relationship Between Cilostazol and its Active Metabolite, 3,4-Dehydro Cilostazol-d11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilostazol is a quinolinone derivative that functions as a selective inhibitor of phosphodiesterase III (PDE3).[1] It is primarily indicated for the management of intermittent claudication resulting from peripheral vascular disease.[1] The therapeutic effects of cilostazol, which include vasodilation and inhibition of platelet aggregation, are attributed to its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[1]

Upon oral administration, cilostazol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites.[2] Among these, 3,4-dehydro cilostazol (OPC-13015) is a major and pharmacologically active metabolite that significantly contributes to the overall therapeutic effect of the parent drug.[2] Due to its role in pharmacokinetic and bioequivalence studies, a stable isotope-labeled version of this metabolite, 3,4-dehydro cilostazol-d11, is utilized as an internal standard for bioanalytical assays.[2][3] This guide provides a comprehensive overview of the metabolic relationship, analytical quantification, pharmacokinetic properties, and mechanism of action of cilostazol and its key metabolite, with a focus on the role of this compound.

Metabolic Pathway of Cilostazol

Cilostazol undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoenzymes CYP3A4 and CYP2C19.[4] The formation of 3,4-dehydro cilostazol is a key metabolic route.[4] This metabolite is highly active, exhibiting a 3 to 7 times more potent inhibitory effect on platelet aggregation than the parent compound, cilostazol.[5]

Role of this compound in Bioanalysis

This compound is a deuterated analog of the active metabolite. In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for achieving high accuracy and precision.[2][3] this compound serves this purpose, as its chemical and physical properties are nearly identical to the analyte of interest (3,4-dehydro cilostazol), but it is distinguishable by its higher mass.[2] This allows for the correction of variability during sample preparation and analysis.[2]

Quantitative Data

The pharmacokinetic parameters of cilostazol and 3,4-dehydro cilostazol have been well-characterized in healthy human subjects. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of Cilostazol and 3,4-Dehydro Cilostazol

| Parameter | Cilostazol | 3,4-Dehydro Cilostazol |

|---|---|---|

| Tmax (hr) | 2-4 | Not specified |

| Cmax (ng/mL) | Varies by study | Varies by study |

| AUC (ng·h/mL) | Varies by study | Varies by study |

| Half-life (t½) (hr) | 11-13 | Not specified |

| Protein Binding (%) | 95-98 | Not specified |

Data compiled from a bioequivalence study in 30 healthy subjects after a 100 mg oral dose.[2]

Table 2: LC-MS/MS Method Validation Parameters

| Parameter | Cilostazol | 3,4-Dehydro Cilostazol |

|---|---|---|

| Linear Range (ng/mL) | 0.5 - 1000 | 0.5 - 500 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 |

| Intra-batch Precision (% CV) | 0.93 - 1.88 | 0.91 - 2.79 |

| Inter-batch Precision (% CV) | Not specified | Not specified |

| Accuracy (%) | 98.8 - 101.7 | 98.0 - 102.7 |

| Recovery (%) | 95 - 97 | 95 - 97 |

Validation parameters for a UPLC-MS/MS method for simultaneous determination in human plasma.[2]

Experimental Protocols

Synthesis of this compound

A general synthetic scheme for deuterated analogs of cilostazol involves the use of deuterated starting materials. For instance, a deuterated lactam intermediate can be synthesized and incorporated into the main synthetic route of cilostazol.[6]

A representative, though not specific for d11, synthetic approach:

-

Preparation of a Deuterated Intermediate: A commercially available deuterated starting material, such as ethyl 3-bromopropionate-d4, is hydrolyzed and converted to its acid chloride.[6]

-

Acylation: This deuterated acid chloride is then used to acylate an appropriate aminophenol derivative.[6]

-

Friedel-Crafts Reaction: A subsequent intramolecular Friedel-Crafts reaction yields the desired deuterated lactam core structure.[6]

-

Final Assembly: This deuterated intermediate is then further elaborated through a series of reactions, analogous to the synthesis of unlabeled cilostazol, to yield the final deuterated product.[6]

Note: A detailed, step-by-step protocol for the specific synthesis of this compound is proprietary and not publicly available. The above is a generalized representation based on patent literature for deuterated cilostazol analogs.

Bioanalytical Method for Quantification in Human Plasma by UPLC-MS/MS

This protocol outlines the simultaneous determination of cilostazol and 3,4-dehydro cilostazol in human plasma.[2][3]

5.2.1. Sample Preparation: Solid Phase Extraction (SPE)

-

To 100 µL of human plasma, add the internal standard solution (cilostazol-d11 and this compound).

-

Perform solid-phase extraction using a suitable sorbent (e.g., LiChroSep DVB-HL).

-

Wash the SPE cartridge to remove interferences.

-

Elute the analytes and internal standards.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

5.2.2. Chromatographic Conditions

-

System: Waters Acquity UPLC

-

Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

-

Mobile Phase: Acetonitrile and 2.0 mM ammonium formate (pH 5.0, adjusted with 0.1% formic acid)

-

Flow Rate: Not specified

-

Injection Volume: Not specified

-

Column Temperature: 30 °C

-

Run Time: 1.2 minutes

5.2.3. Mass Spectrometric Conditions

-

System: Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Ionization Mode: Positive

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Cilostazol: m/z 370.3 → 288.3

-

3,4-Dehydro Cilostazol: m/z 368.2 → 286.3

-

Cilostazol-d11 (IS): m/z 381.2 → 288.3

-

This compound (IS): m/z 379.2 → 286.2

-

Signaling Pathway of Cilostazol

Cilostazol exerts its therapeutic effects by selectively inhibiting phosphodiesterase III (PDE3).[7] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells.[7] The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and the inhibition of platelet aggregation.[7][8]

Conclusion

The relationship between cilostazol and its active metabolite, 3,4-dehydro cilostazol, is of significant importance in understanding the drug's overall pharmacological profile. The use of the deuterated analog, this compound, is indispensable for the accurate and reliable quantification of this active metabolite in biological matrices. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the field of drug development and analysis. A thorough understanding of these aspects is crucial for the continued investigation and clinical application of cilostazol.

References

- 1. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. EP2527336A1 - Deuterated analogues of cilostazol - Google Patents [patents.google.com]

- 7. The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Key Differences Between Deuterated and Non-Deuterated Cilostazol Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cilostazol, a phosphodiesterase 3 (PDE3) inhibitor, is a key therapeutic agent for intermittent claudication. Its clinical efficacy is significantly influenced by its metabolism into active metabolites, primarily OPC-13015 (3,4-dehydro cilostazol) and OPC-13213 (4'-trans-hydroxy cilostazol). The strategic substitution of hydrogen with deuterium in drug molecules, a process known as deuteration, has emerged as a promising approach to optimize pharmacokinetic profiles. This guide provides a detailed examination of the known metabolic pathways of cilostazol and its metabolites, and explores the anticipated key differences that would arise from deuteration. While direct comparative preclinical and clinical data on deuterated cilostazol metabolites are not extensively available in the public domain, this document extrapolates the expected variations based on the established principles of the kinetic isotope effect. This guide also outlines the detailed experimental protocols necessary to empirically determine these differences, and presents the relevant signaling pathways in a visual format.

Introduction to Cilostazol and its Metabolism

Cilostazol exerts its therapeutic effects by selectively inhibiting PDE3, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[1][2] This increase in cAMP results in vasodilation and the inhibition of platelet aggregation.[3][4] Cilostazol is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[1][5] This metabolic process yields several metabolites, with two major active metabolites contributing significantly to the overall pharmacological effect:

-

OPC-13015 (3,4-dehydro cilostazol): This metabolite is reported to be 3 to 7 times more potent than the parent drug, cilostazol.[6]

-

OPC-13213 (4'-trans-hydroxy cilostazol): This metabolite is approximately half as potent as cilostazol.[6]

The biotransformation of cilostazol is a critical determinant of its clinical pharmacology, influencing both its efficacy and potential for drug-drug interactions.

The Principle of Deuteration in Drug Development

Deuteration involves the selective replacement of one or more hydrogen atoms in a drug molecule with its heavier, stable isotope, deuterium.[7][8] This substitution creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[7] The increased bond strength can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect .[9]

The primary anticipated benefits of deuterating a drug like cilostazol include:

-

Increased Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life.[7]

-

Improved Pharmacokinetic Profile: This may result in higher plasma concentrations (AUC) and potentially allow for less frequent dosing.[7]

-

Reduced Formation of Certain Metabolites: Deuteration can alter the metabolic pathway, potentially reducing the formation of toxic or inactive metabolites.[8]

-

Enhanced Therapeutic Window: By improving the pharmacokinetic profile, deuteration may lead to a more favorable balance between efficacy and side effects.

Comparative Analysis: Deuterated vs. Non-Deuterated Cilostazol Metabolites

Expected Impact on Pharmacokinetic Parameters

The following table summarizes the hypothesized key differences in pharmacokinetic parameters between non-deuterated and deuterated cilostazol metabolites. These represent expected outcomes and would require empirical validation.

| Parameter | Non-Deuterated Metabolites (OPC-13015, OPC-13213) | Expected Impact on Deuterated Metabolites | Rationale |

| Half-life (t½) | Reported half-life of cilostazol is 11-13 hours.[10] | Increased | Slower metabolism due to the kinetic isotope effect would lead to a longer persistence in the body.[7] |

| Area Under the Curve (AUC) | Established values from clinical studies. | Increased | A reduced rate of clearance would result in greater overall drug exposure.[7] |

| Clearance (CL) | Dependent on hepatic metabolism by CYP3A4 and CYP2C19.[1] | Decreased | The primary mechanism of deuteration is to slow down metabolic clearance.[8] |

| Maximum Concentration (Cmax) | Reached within 2-4 hours post-administration.[2] | Potentially Increased or Delayed | The effect on Cmax can vary; it may be higher due to reduced first-pass metabolism or the time to reach it may be delayed. |

| Metabolic Ratio (Metabolite/Parent Drug) | Varies depending on individual CYP enzyme activity. | Altered | Deuteration at specific sites could shift the metabolic pathway, favoring the formation of certain metabolites over others. |

Metabolic Pathways and the Influence of Deuteration

The metabolic conversion of cilostazol to its primary active metabolites involves oxidative processes catalyzed by CYP enzymes.

Deuteration at the sites of oxidation on the cilostazol molecule would be expected to slow the formation of the corresponding metabolites. For instance, deuteration of the quinolinone ring could reduce the rate of formation of OPC-13015, while deuteration of the cyclohexyl ring could decrease the formation of OPC-13213. This could potentially lead to a higher sustained concentration of the parent drug, cilostazol, and a different ratio of its active metabolites.

Experimental Protocols for Comparative Analysis

To empirically determine the differences between deuterated and non-deuterated cilostazol metabolites, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of deuterated and non-deuterated cilostazol in a controlled in vitro system.

Methodology:

-

Incubation: Deuterated and non-deuterated cilostazol are incubated separately with human liver microsomes, which contain a pool of drug-metabolizing enzymes including CYP3A4 and CYP2C19. The incubation mixture also includes NADPH as a cofactor to initiate the metabolic reactions.

-

Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.

-

Sample Preparation: The quenched samples are centrifuged to remove the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is then collected.

-

LC-MS/MS Analysis: The concentration of the remaining parent drug (deuterated or non-deuterated cilostazol) in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Deuterated analogs of the analytes are often used as internal standards to ensure accurate quantification.[11][12]

-

Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance for the deuterated compound would indicate greater metabolic stability.

In Vivo Pharmacokinetic Study in Animal Models

Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated cilostazol and their metabolites in a living organism.

Methodology:

-

Animal Model: A suitable animal model, such as rats or dogs, is selected.

-

Dosing: Two groups of animals receive either deuterated or non-deuterated cilostazol at a specified dose, typically administered orally.

-

Blood Sampling: Blood samples are collected from each animal at predetermined time points (e.g., pre-dose, and at various intervals post-dose).

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Sample Extraction: The parent drug and its metabolites are extracted from the plasma samples, often using solid-phase extraction or liquid-liquid extraction techniques.[13]

-

LC-MS/MS Analysis: The concentrations of the parent drug and its metabolites (both deuterated and non-deuterated forms) in the plasma extracts are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The concentration-time data are used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance for both the parent drug and its metabolites.

Metabolite Identification and Profiling

Objective: To identify and compare the metabolites formed from deuterated and non-deuterated cilostazol.

Methodology:

This can be conducted using samples from both in vitro and in vivo studies. High-resolution mass spectrometry is a key technique for this purpose. By comparing the mass spectra of the metabolites from the deuterated and non-deuterated parent drugs, researchers can identify which metabolites retain the deuterium label. This provides direct evidence of how deuteration alters the metabolic pathways.

Signaling Pathway of Cilostazol

Cilostazol's mechanism of action involves the modulation of intracellular signaling pathways that regulate platelet function and vascular tone.

The primary pharmacodynamic effects of both deuterated and non-deuterated active metabolites of cilostazol are expected to be mediated through this same pathway. However, differences in their pharmacokinetic profiles could lead to a more sustained or potent inhibition of PDE3, potentially enhancing the therapeutic effects.

Conclusion

The deuteration of cilostazol represents a rational drug design strategy to potentially improve its clinical utility by optimizing its pharmacokinetic properties. Based on the fundamental principles of the kinetic isotope effect, deuterated cilostazol and its metabolites are expected to exhibit greater metabolic stability, leading to a longer half-life and increased systemic exposure. While direct comparative data are currently limited, the experimental protocols outlined in this guide provide a clear roadmap for the preclinical and clinical studies required to fully characterize the profile of deuterated cilostazol. Such studies are essential to confirm the hypothesized benefits and to determine the potential for a deuterated version of cilostazol to offer an improved therapeutic option for patients with intermittent claudication and other related vascular conditions. Further research in this area is warranted to translate the theoretical advantages of deuteration into tangible clinical benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of human cytochrome p450 enzymes involved in the metabolism of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of cilostazol and its metabolites in human urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro metabolism and interaction of cilostazol with human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Effects of CYP2C19 and CYP3A5 genetic polymorphisms on the pharmacokinetics of cilostazol and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. juniperpublishers.com [juniperpublishers.com]

Commercial Availability and Technical Guide for 3,4-Dehydro Cilostazol-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical information for 3,4-Dehydro Cilostazol-d11. This deuterated analog serves as a critical internal standard for the quantitative analysis of 3,4-Dehydro Cilostazol, an active metabolite of the antiplatelet and vasodilating agent, Cilostazol. Its application is paramount in pharmacokinetic and drug metabolism studies, ensuring accurate and reliable bioanalytical results.

Introduction to this compound

This compound (CAS Number: 1073608-13-5) is a stable isotope-labeled version of 3,4-Dehydro Cilostazol (OPC-13015).[1][2][3] As an active metabolite of Cilostazol, 3,4-Dehydro Cilostazol is formed in the body primarily through the action of cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19.[4][5] The deuterated form, with a mass shift due to the incorporation of 11 deuterium atoms, is an ideal internal standard for mass spectrometry-based quantification methods, such as liquid chromatography-mass spectrometry (LC-MS).[6]

Commercial Suppliers and Availability

Several specialized chemical suppliers offer this compound as a reference standard for research purposes. While availability may vary, the following companies are key sources for this compound. Researchers are advised to contact the suppliers directly or visit their websites for current stock status, pricing, and to request certificates of analysis.

Identified Suppliers:

-

LGC Standards: Offers this compound under the product code TRC-D229502.[1]

-

Santa Cruz Biotechnology (SCBT): Provides this compound, identified by CAS number 1073608-13-5.[2]

-

Axios Research: Lists the compound with the catalogue number AR-C02801.[6]

-

Acanthus Research: Supplies the deuterated metabolite with the product number CIL-16-002.[7]

-

Pharmaffiliates: Provides the compound under the catalogue number PA STI 025180.[8]

-

MedChemExpress (MCE): Offers this compound for research use.[3][9]

Technical Data

The following table summarizes the key chemical and physical properties of this compound, compiled from various supplier and database sources. For lot-specific data, such as purity and isotopic enrichment, it is essential to consult the certificate of analysis provided by the supplier.

| Property | Value | Citations |

| Chemical Name | 6-[4-(1-Cyclohexyl-d11-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone | [1][2] |

| Synonyms | OPC 13015-d11 | [1][2] |

| CAS Number | 1073608-13-5 | [1][2][6][8] |

| Unlabeled CAS Number | 73963-62-9 | [1][7] |

| Molecular Formula | C₂₀H₁₄D₁₁N₅O₂ | [2][6][8] |

| Molecular Weight | Approximately 378.51 g/mol | [2][8] |

Metabolic Pathway of Cilostazol

Cilostazol undergoes extensive metabolism in the liver to form several active metabolites, including 3,4-Dehydro Cilostazol. Understanding this pathway is crucial for interpreting pharmacokinetic data. The diagram below illustrates the formation of this key metabolite.

Experimental Protocols: General Methodology

While specific experimental protocols are proprietary to each research institution and depend on the exact application, this section outlines a general methodology for the use of this compound as an internal standard in a typical bioanalytical workflow for pharmacokinetic studies.

Objective: To quantify the concentration of 3,4-Dehydro Cilostazol in a biological matrix (e.g., plasma) using LC-MS/MS.

Materials:

-

This compound (Internal Standard, IS)

-

Unlabeled 3,4-Dehydro Cilostazol (Analyte standard for calibration curve)

-

Biological matrix (e.g., plasma, serum)

-

Solvents for extraction and chromatography (e.g., acetonitrile, methanol, formic acid)

-

Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare a working internal standard solution by diluting the stock solution to the desired concentration for spiking into samples.

-

Prepare stock and working solutions of the unlabeled analyte to create a calibration curve.

-

-

Sample Preparation (Extraction):

-

Thaw biological samples (e.g., plasma).

-

To a known volume of the sample, add the internal standard working solution.

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

-

Alternatively, use LLE or SPE for cleaner extracts.

-

Evaporate the supernatant and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard. This involves identifying the precursor and product ions for Multiple Reaction Monitoring (MRM).

-

The ratio of the analyte peak area to the internal standard peak area is used for quantification.

-

The following diagram illustrates a typical workflow for using a deuterated internal standard in a bioanalytical assay.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound - CAS - 1073608-13-5 | Axios Research [axios-research.com]

- 7. 3,4-Dehydro-cilostazol-D11 - Acanthus Research [acanthusresearch.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound (OPC-13015-d11) | 稳定同位素 | MCE [medchemexpress.cn]

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding world of pharmaceutical research, stable isotope-labeled internal standards are indispensable for ensuring the accuracy and reliability of bioanalytical methods. 3,4-Dehydro Cilostazol-d11, the deuterated analog of a primary active metabolite of Cilostazol, has emerged as a critical tool in this domain. This technical guide provides an in-depth exploration of the primary research applications of this compound, focusing on its use in pharmacokinetic, bioavailability, and bioequivalence studies. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in leveraging this key analytical standard.

Core Application: An Internal Standard in Bioanalysis

This compound serves as an ideal internal standard for the quantification of 3,4-Dehydro Cilostazol and the parent drug, Cilostazol, in biological matrices. Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for distinct detection by mass spectrometry.

Experimental Protocols: Quantification of Cilostazol and 3,4-Dehydro Cilostazol in Human Plasma

The accurate quantification of Cilostazol and its active metabolite is crucial for pharmacokinetic assessments. Below are detailed protocols for sample preparation and analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), with this compound as an internal standard.

1. Sample Preparation Methodologies

Two common and effective methods for extracting the analytes from plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

-

Solid-Phase Extraction (SPE) [1]

-

To 100 µL of a human plasma sample, add 25 µL of the internal standard working solution (containing this compound).

-

Vortex the sample for 10 seconds.

-

Add 100 µL of water and vortex for an additional 30 seconds.

-

Centrifuge the samples at 14,000 x g for 5 minutes at 10°C.

-

Condition a LiChroSep DVB-HL (30 mg, 1 cc) SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1.0 mL of 10% (v/v) methanol, followed by 1.0 mL of water.

-

Dry the cartridge under a stream of nitrogen gas (1.72x10^5 Pa) at a flow rate of 2.4 L/min for 1 minute.

-

Elute the analytes and the internal standard with 400 µL of acetonitrile into a clean collection tube.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 15 seconds and inject 10 µL into the UPLC-MS/MS system.

-

-

Liquid-Liquid Extraction (LLE) [2]

-

In a clean microcentrifuge tube, combine a small volume of plasma with the internal standard solution.

-

Add a mixture of diethyl ether and dichloromethane (7:3 v/v) as the extraction solvent.

-

Vortex vigorously to ensure thorough mixing and extraction of the analytes into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

-

2. UPLC-MS/MS Analysis

The following table summarizes the typical instrumental parameters for the simultaneous quantification of Cilostazol and 3,4-Dehydro Cilostazol.

| Parameter | Setting |

| UPLC System | Waters Acquity UPLC or equivalent |

| Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with a mixture of acetonitrile and 0.1% formic acid in water |

| Flow Rate | 0.30 mL/min |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

| Injection Volume | 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cilostazol | 370.3 | 125.0 |

| 3,4-Dehydro Cilostazol | 368.2 | 286.1 |

| This compound (IS) | 379.2 | 286.2 |

Quantitative Data and Method Validation

Bioanalytical methods employing this compound as an internal standard have demonstrated high sensitivity, accuracy, and precision.

Table 1: Bioanalytical Method Validation Parameters

| Parameter | Cilostazol | 3,4-Dehydro Cilostazol | Reference |

| Linearity Range (ng/mL) | 0.5 - 1000 | 0.5 - 500 | [1][3] |

| 5 - 2000 | 5 - 400 | [2][4] | |

| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.5 | 0.5 | [1][3] |

| 5 | 5 | [2][4] | |

| Intra-batch Precision (% CV) | 0.93 - 1.88 | 0.91 - 2.79 | [1] |

| Inter-batch Precision (% CV) | Within 15% | Within 15% | General FDA guidance |

| Accuracy (%) | 98.8 - 101.7 | 98.0 - 102.7 | [1] |

| Recovery (%) | 95 - 97 | 95 - 97 | [1] |

Visualizing the Role of this compound and the Mechanism of Action of Cilostazol

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for a typical pharmacokinetic study and the signaling pathway of Cilostazol.

Caption: Experimental workflow for a pharmacokinetic study of Cilostazol.

The primary mechanism of action of Cilostazol involves the inhibition of phosphodiesterase 3 (PDE3), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This initiates a cascade of downstream signaling events.

Caption: Simplified signaling pathway of Cilostazol.

Broader Implications in Drug Development

The use of this compound extends beyond routine bioanalysis. It is instrumental in:

-

Metabolic Profiling: Understanding the metabolic fate of Cilostazol is crucial for assessing its efficacy and safety. This compound aids in the accurate quantification of one of its major active metabolites.

-

Drug-Drug Interaction Studies: By enabling precise measurement of metabolite levels, researchers can better evaluate the impact of co-administered drugs on Cilostazol's metabolism.

-

Regulatory Submissions: The robust and validated analytical methods developed using this internal standard are essential components of data packages for regulatory agencies like the FDA.

Conclusion

This compound is a cornerstone for the rigorous bioanalytical work required in the development and post-market evaluation of Cilostazol. Its role as an internal standard ensures the generation of high-quality, reliable data, which is fundamental for advancing our understanding of this important therapeutic agent. The detailed protocols and data presented in this guide are intended to empower researchers to confidently and effectively utilize this compound in their studies, ultimately contributing to the development of safer and more effective medicines.

References

- 1. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous quantification of cilostazol and its primary metabolite 3,4-dehydrocilostazol in human plasma by rapid liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Deuterium Advantage: A Technical Review of Deuterated Cilostazol Analogs in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cilostazol, a phosphodiesterase III (PDE3) inhibitor, is a widely used therapeutic agent for intermittent claudication. Its efficacy, however, is influenced by its metabolic profile, primarily governed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19.[1][2] This has led to the exploration of deuterated analogs of cilostazol as a strategy to enhance its pharmacokinetic properties. This technical guide provides a comprehensive review of the available literature on the use of deuterated cilostazol analogs, focusing on the scientific rationale, synthesis, and the anticipated benefits of this deuterium-based approach. While the synthesis of such analogs is documented in patent literature, a notable gap exists in publicly available quantitative data directly comparing their pharmacokinetic and pharmacodynamic profiles with the parent compound.

Introduction: The Rationale for Deuterating Cilostazol

Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon than its lighter counterpart. This fundamental principle of the kinetic isotope effect (KIE) is the cornerstone of utilizing deuterium in drug design.[3][4] By selectively replacing hydrogen atoms at sites of metabolism with deuterium, it is possible to slow down the rate of metabolic breakdown of a drug. This can lead to several potential advantages, including:

-

Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life.[3][4][5]

-

Increased Drug Exposure: Slower metabolism can result in higher plasma concentrations of the active drug.

-

Reduced Formation of Metabolites: This can be particularly beneficial if metabolites are associated with adverse effects or have lower therapeutic activity.

-

Potential for Lower Dosing: A more stable and longer-acting drug may allow for reduced dosing frequency or lower doses, improving patient compliance and potentially reducing side effects.

Cilostazol presents a compelling case for the application of this deuteration strategy. It undergoes extensive hepatic metabolism, with two major active metabolites, OPC-13015 (dehydro-cilostazol) and OPC-13213 (4'-trans-hydroxy-cilostazol), formed through the action of CYP3A4 and CYP2C19.[1][2] The complexity of its metabolic pathway and the involvement of key P450 enzymes make it a prime candidate for optimization through deuterium substitution.

Cilostazol Metabolism: A Target for Deuteration

The primary metabolic pathways of cilostazol involve oxidation. Understanding these pathways is crucial for identifying the optimal positions for deuterium substitution.

dot

Caption: Metabolic pathway of Cilostazol.

Synthesis of Deuterated Cilostazol Analogs

While specific, detailed, and publicly available experimental protocols for the synthesis of deuterated cilostazol analogs are scarce, patent literature confirms their creation.[1] The general approach to synthesizing these analogs involves the use of deuterated starting materials or reagents in the synthetic scheme of cilostazol.

For example, a potential strategy for deuteration of the cyclohexyl ring, a site susceptible to metabolism, could involve the use of deuterated cyclohexanone in the initial steps of synthesizing the tetrazole moiety of cilostazol. Similarly, deuterated reagents could be employed to introduce deuterium at specific positions on the quinolinone core.

dot

Caption: General workflow for deuterated drug development.

Quantitative Data: A Review of the Landscape

A thorough review of the scientific literature, including peer-reviewed articles, conference proceedings, and clinical trial databases, reveals a significant absence of publicly available quantitative data that directly compares the pharmacokinetic and pharmacodynamic properties of deuterated cilostazol analogs with the non-deuterated parent drug. While patents establish the "proof of concept" for their synthesis, the detailed characterization and comparative analysis that would be presented in scientific publications are not yet available.

To facilitate future research and highlight the existing knowledge gap, the following tables summarize the known pharmacokinetic parameters of cilostazol. The corresponding fields for deuterated cilostazol analogs are intentionally left blank to underscore the lack of public data.

Table 1: Pharmacokinetic Parameters of Cilostazol in Healthy Adults

| Parameter | Cilostazol | Deuterated Cilostazol Analogs | Reference(s) |

| Time to Peak (Tmax) | ~3 hours | Data not available | [6] |

| Half-life (t1/2) | ~11-13 hours | Data not available | [7] |

| Apparent Volume of Distribution (Vd/F) | ~2.76 L/kg | Data not available | |

| Oral Clearance (CL/F) | ~0.18 L/h/kg | Data not available |

Table 2: In Vitro Metabolic Stability of Cilostazol

| System | Parameter | Cilostazol | Deuterated Cilostazol Analogs | Reference(s) |

| Human Liver Microsomes | Half-life (t1/2) | Data not available | Data not available | |

| Intrinsic Clearance (CLint) | Data not available | Data not available |

Experimental Protocols